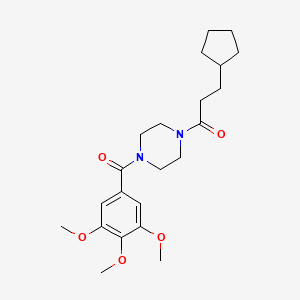![molecular formula C21H24N2O4 B3458863 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B3458863.png)
2-[4-(3-methoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone
Overview
Description
2-[4-(3-methoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone, also known as MPPE, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-[4-(3-methoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone has been found to exhibit a range of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone has been shown to modulate the activity of various enzymes and receptors in the brain. It has also been found to have antioxidant and anti-inflammatory properties, suggesting its potential use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone is its high purity and availability, making it a readily accessible compound for research purposes. Additionally, its well-characterized synthesis method allows for consistent and reproducible results. However, one limitation of 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone. One area of interest is its potential use in the treatment of psychiatric disorders, particularly those that involve dysfunction of the dopamine and serotonin systems. Additionally, further studies on the biochemical and physiological effects of 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone may reveal additional therapeutic applications. Finally, the development of more efficient methods for administering 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone may expand its potential use in experimental settings.
Scientific Research Applications
2-[4-(3-methoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. Additionally, 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, suggesting its potential use in the treatment of psychiatric disorders.
properties
IUPAC Name |
2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-18-8-6-16(7-9-18)20(24)15-22-10-12-23(13-11-22)21(25)17-4-3-5-19(14-17)27-2/h3-9,14H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHWBBXTIHLCMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3458784.png)
![3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide](/img/structure/B3458792.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B3458799.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B3458803.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B3458808.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B3458809.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzenesulfonamide](/img/structure/B3458825.png)
![3-(5-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3458831.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3458832.png)

![2-[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B3458849.png)


